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Abstract
The paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300, are critical

regulators of gene expression and are frequently dysregulated in cancer. Their multifaceted

role in promoting oncogenic transcription programs has positioned them as attractive targets for

therapeutic intervention. dCBP-1, a potent and selective heterobifunctional degrader of

p300/CBP, has emerged as a powerful tool to probe the function of these proteins and as a

promising therapeutic candidate. This technical guide provides an in-depth overview of dCBP-
1, including its mechanism of action, its effects on key cancer-associated signaling pathways,

quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to dCBP-1: A PROTAC-mediated
Degrader of p300/CBP
dCBP-1 is a Proteolysis Targeting Chimera (PROTAC), a class of molecules designed to hijack

the cell's natural protein disposal machinery to eliminate specific target proteins.[1] PROTACs

consist of two distinct ligands connected by a linker: one binds to the target protein, and the

other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of

the target protein, marking it for degradation by the proteasome.[2]
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dCBP-1 specifically targets the homologous proteins p300 and CBP for degradation by

recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] By inducing the degradation of

p300/CBP, dCBP-1 effectively ablates their transcriptional co-activator functions, which are

crucial for the expression of key oncogenes, such as MYC.[3][5] This targeted protein

degradation approach offers a distinct advantage over traditional small molecule inhibitors, as it

can eliminate the entire protein, including its scaffolding functions, and can act catalytically, with

a single dCBP-1 molecule capable of inducing the degradation of multiple p300/CBP proteins.

[2]

Quantitative Analysis of dCBP-1 Activity
The potency and efficacy of dCBP-1 have been evaluated across various cancer cell lines. The

following tables summarize key quantitative data, including half-maximal inhibitory

concentration (IC50) for cell growth and half-maximal degradation concentration (DC50) for

p300/CBP protein levels.

Cell Line Cancer Type dCBP-1 IC50 (nM) Reference

VCaP Prostate Cancer ~10 [6]

LNCaP Prostate Cancer ~10 [6]

Table 1: IC50 Values of dCBP-1 in Prostate Cancer Cell Lines. This table presents the

concentration of dCBP-1 required to inhibit the growth of prostate cancer cell lines by 50%.
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Cell Line Cancer Type
dCBP-1 DC50
(nM) for p300

dCBP-1 DC50
(nM) for CBP

Reference

MM1S
Multiple

Myeloma
<10 <10 [7]

MM1R
Multiple

Myeloma
<10 <10 [7]

KMS-12-BM
Multiple

Myeloma
<10 <10 [7]

KMS34
Multiple

Myeloma
<10 <10 [7]

HAP1 Haploid Cell Line Not specified Not specified [7][8]

Table 2: DC50 Values of dCBP-1 in Various Cancer Cell Lines. This table shows the

concentration of dCBP-1 required to degrade 50% of the target proteins p300 and CBP. In

many cases, near-complete degradation is observed at concentrations between 10 and 1000

nM.[7][8]

Key Signaling Pathways Modulated by dCBP-1
The anti-cancer effects of dCBP-1 are mediated through the disruption of several critical

signaling pathways where p300 and CBP act as key transcriptional co-activators.

The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a crucial regulator of cell proliferation and differentiation, and its

aberrant activation is a hallmark of many cancers.[9][10] In the canonical Wnt pathway, the

stabilization and nuclear translocation of β-catenin lead to its association with TCF/LEF

transcription factors and the recruitment of co-activators, including p300/CBP, to drive the

expression of target genes like c-Myc and CCND1 (Cyclin D1).[9] By degrading p300/CBP,

dCBP-1 prevents the formation of the β-catenin-TCF/LEF-p300/CBP transcriptional complex,

thereby inhibiting Wnt-driven oncogene expression.
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Figure 1: Wnt/β-catenin Signaling Pathway and dCBP-1 Intervention. This diagram illustrates

how dCBP-1-mediated degradation of p300/CBP disrupts oncogenic gene transcription.

The p53 Signaling Pathway
The tumor suppressor protein p53 plays a central role in preventing cancer formation by

inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[11][12] The

transcriptional activity of p53 is tightly regulated by post-translational modifications, including

acetylation by p300/CBP.[11] Acetylation of p53 enhances its stability and DNA binding affinity,

promoting the transcription of target genes involved in tumor suppression, such as p21 and

PUMA.[12][13] The role of p300/CBP in the p53 pathway is complex, as it can also mediate

p53 degradation in unstressed cells.[11] By degrading p300/CBP, dCBP-1 can modulate the

p53 signaling network, a context-dependent effect that requires further investigation in different

cancer types.
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Figure 2: p53 Signaling Pathway and the Role of p300/CBP. This diagram shows the

involvement of p300/CBP in p53 acetylation and its potential disruption by dCBP-1.

The HIF-1α Signaling Pathway
Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that enables cancer cells

to adapt to and thrive in low-oxygen (hypoxic) environments, a common feature of solid tumors.

[14][15] Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it

dimerizes with HIF-1β and recruits p300/CBP to activate the transcription of genes involved in

angiogenesis, glucose metabolism, and cell survival, such as VEGF.[14][15] By degrading

p300/CBP, dCBP-1 can inhibit the transcriptional activity of HIF-1α, thereby counteracting the

pro-tumorigenic effects of hypoxia.[14]
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Figure 3: HIF-1α Signaling Pathway and dCBP-1's Inhibitory Action. This diagram depicts how

dCBP-1 can block the hypoxia-induced transcriptional program by degrading p300/CBP.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of dCBP-1.

Cell Viability Assay
This protocol is used to determine the effect of dCBP-1 on cancer cell proliferation and to

calculate IC50 values.

Materials:

Cancer cell lines of interest

Complete cell culture medium

dCBP-1 stock solution (e.g., 10 mM in DMSO)

96-well clear-bottom cell culture plates

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

Luminometer

Procedure:

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete

medium.

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

Prepare a serial dilution of dCBP-1 in complete medium. A typical concentration range would

be from 1 nM to 10 µM. Include a vehicle control (DMSO).

Remove the medium from the wells and add 100 µL of the dCBP-1 dilutions or vehicle

control.
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Incubate the plate for 72-120 hours.

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a luminometer.

Calculate cell viability as a percentage of the vehicle control and plot the dose-response

curve to determine the IC50 value.

Western Blot for p300/CBP Degradation
This protocol is used to quantify the degradation of p300 and CBP proteins following treatment

with dCBP-1 and to determine DC50 values.

Materials:

Cancer cell lines

Complete cell culture medium

dCBP-1 stock solution

6-well cell culture plates

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-p300, anti-CBP, and anti-β-actin (or other loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with a range of dCBP-1 concentrations (e.g., 1 nM to 1 µM) and a vehicle

control for a specified time (e.g., 4, 8, or 24 hours).

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to

pellet cell debris.

Determine the protein concentration of the supernatant using a BCA assay.

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding

Laemmli sample buffer and boiling for 5 minutes.

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.
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Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

Quantify the band intensities and normalize to the loading control to determine the

percentage of protein degradation and calculate the DC50 value.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq) for H3K27ac
This protocol is used to assess the impact of dCBP-1 on the histone acetyltransferase activity

of p300/CBP by measuring changes in the levels of H3K27 acetylation, a key epigenetic mark

associated with active enhancers.[16]

Materials:

Cancer cell lines

dCBP-1

Formaldehyde (for crosslinking)

Glycine (to quench crosslinking)

Cell lysis buffer

Nuclear lysis buffer

Sonicator

Anti-H3K27ac antibody

Protein A/G magnetic beads

Wash buffers

Elution buffer

RNase A and Proteinase K
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DNA purification kit

Next-generation sequencing library preparation kit

DNA sequencer

Procedure:

Treat cells with dCBP-1 or vehicle control for the desired time.

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final

concentration of 1% and incubating for 10 minutes at room temperature.

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

Harvest the cells, wash with ice-cold PBS, and lyse them to release the nuclei.

Lyse the nuclei to release the chromatin.

Shear the chromatin to an average size of 200-500 bp using a sonicator.

Pre-clear the chromatin with protein A/G beads.

Incubate the chromatin with an anti-H3K27ac antibody overnight at 4°C.

Add protein A/G beads to capture the antibody-chromatin complexes.

Wash the beads extensively to remove non-specific binding.

Elute the chromatin from the beads.

Reverse the crosslinks by incubating at 65°C overnight.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the immunoprecipitated DNA.

Prepare a DNA library for next-generation sequencing.
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Sequence the DNA library.

Analyze the sequencing data to identify regions with changes in H3K27ac levels.

Experimental and Drug Discovery Workflows
The development and characterization of a PROTAC like dCBP-1 follow a structured workflow,

from initial design to preclinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. biopharma.co.uk [biopharma.co.uk]

3. Targeted degradation of the enhancer lysine acetyltransferases CBP and p300 - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. selleckchem.com [selleckchem.com]

5. medchemexpress.com [medchemexpress.com]

6. p300/CBP degradation is required to disable the active AR enhanceosome in prostate
cancer - PMC [pmc.ncbi.nlm.nih.gov]

7. medchemexpress.com [medchemexpress.com]

8. cancer-research-network.com [cancer-research-network.com]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. youtube.com [youtube.com]

14. researchgate.net [researchgate.net]

15. cusabio.com [cusabio.com]

16. Targeting histone acetylation dynamics and oncogenic transcription by catalytic
P300/CBP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Therapeutic Potential of dCBP-1 in Cancer: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10823952#exploring-the-therapeutic-potential-of-
dcbp-1-in-cancer]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 17 Tech Support

https://www.benchchem.com/product/b10823952?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Schematic-diagram-showing-the-mechanism-of-action-of-PROTAC-technology-for-this_fig1_349420392
https://biopharma.co.uk/wp-content/uploads/2023/02/SP-Branded-Genevac-HTS3i-PROTAC-Tech-Note.pdf
https://pubmed.ncbi.nlm.nih.gov/33400925/
https://pubmed.ncbi.nlm.nih.gov/33400925/
https://www.selleckchem.com/products/dcbp-1.html
https://www.medchemexpress.com/literature/dcbp-1-is-a-selective-protac-degrader-of-p300-cbp.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10996709/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10996709/
https://www.medchemexpress.com/dcbp-1.html
https://www.cancer-research-network.com/2021/02/09/dcbp-1-is-a-selective-protac-degrader-of-p300-cbp/
https://www.researchgate.net/figure/The-structure-of-current-main-CBP-p300-based-anti-PCa-inhibitors-and-degraders-A_fig3_396136344
https://www.researchgate.net/figure/Overview-of-Wnt-signaling-pathways-This-schematic-diagram-displays-simplified-canonical_fig2_264010397
https://www.researchgate.net/figure/The-main-domains-of-p53-and-the-role-of-CBP-p300-in-p53-degradation-and-p53-mediated_fig4_396136344
https://www.researchgate.net/figure/Domain-organization-of-p53-and-CBP-p300-A-Schematic-of-p53-showing-TAD-N-terminal_fig2_47509991
https://www.youtube.com/watch?v=cJDmsh7oKro
https://www.researchgate.net/figure/Structure-of-HIFs-and-CBP-p300-and-their-regulatory-mechanism-in-normoxic-and-hypoxic_fig4_360501029
https://www.cusabio.com/pathway/HIF-1-signaling-pathway.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8183601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8183601/
https://www.benchchem.com/product/b10823952#exploring-the-therapeutic-potential-of-dcbp-1-in-cancer
https://www.benchchem.com/product/b10823952#exploring-the-therapeutic-potential-of-dcbp-1-in-cancer
https://www.benchchem.com/product/b10823952#exploring-the-therapeutic-potential-of-dcbp-1-in-cancer
https://www.benchchem.com/product/b10823952#exploring-the-therapeutic-potential-of-dcbp-1-in-cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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